4-(3-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazol-6-one core, which is a fused bicyclic system, and is substituted with various functional groups, including chlorophenyl, dimethoxyphenyl, and hydroxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as chlorophenyl, dimethoxyphenyl, and hydroxyphenyl can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield a corresponding ketone or aldehyde.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- **4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 4-(3-CHLOROPHENYL)-5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24ClN3O4 |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H24ClN3O4/c1-34-21-11-10-16(14-22(21)35-2)12-13-31-26(17-6-5-7-18(28)15-17)23-24(29-30-25(23)27(31)33)19-8-3-4-9-20(19)32/h3-11,14-15,26,32H,12-13H2,1-2H3,(H,29,30) |
InChI Key |
XEXGKXHHRGSNTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=CC=C5)Cl)OC |
Origin of Product |
United States |
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